molecular formula C12H13N3OS B2838445 N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide CAS No. 117359-53-2

N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide

Cat. No.: B2838445
CAS No.: 117359-53-2
M. Wt: 247.32
InChI Key: HUMWJQXFZYEKTO-UHFFFAOYSA-N
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Description

N-{[4-(2-Amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide ( 117359-53-2) is a high-purity organic compound with a molecular formula of C 12 H 13 N 3 OS and a molecular weight of 247.32 g/mol [ ]. This acetamide derivative features a 2-aminothiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research value [ ]. The structural motif of the 2-aminothiazole ring, present in this molecule, is a key pharmacophore in pharmaceutical research. Thiazole derivatives are extensively investigated for their potential to interact with various biological targets, and studies have shown that such compounds can exhibit a wide range of pharmacological activities, including anti-inflammatory properties [ ]. The presence of both hydrogen bond donor and acceptor groups in its structure makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical entities [ ]. Primary Research Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate or building block for the development of novel bioactive molecules [ ]. • Pharmacological Research: The core thiazole structure is of interest for exploring new compounds with potential anti-inflammatory activity [ ]. • Chemical Biology: Useful as a probe for studying biological interactions and pathways. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8(16)14-6-9-2-4-10(5-3-9)11-7-17-12(13)15-11/h2-5,7H,6H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMWJQXFZYEKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide typically involves the reaction of 2-aminothiazole with 4-(bromomethyl)acetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the thiazole attacks the electrophilic carbon of the bromomethyl group, forming the desired product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Common solvents used include ethanol or methanol, and the reaction is often carried out at elevated temperatures to increase the reaction rate. Purification of the product is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity : Research has indicated that compounds containing thiazole moieties often demonstrate antimicrobial properties. Studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Properties : Thiazole derivatives have been reported to exhibit anticancer effects by inducing apoptosis in cancer cells. The specific compound may interact with cellular pathways to inhibit tumor growth .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thiazole-containing compounds, which could be beneficial in treating inflammatory diseases .

Pharmaceutical Development

The unique structure of this compound positions it as a promising candidate for drug development. Researchers are investigating its efficacy as a lead compound in the synthesis of new drugs targeting bacterial infections and cancer.

Case Studies

Several case studies illustrate the applications of this compound:

Study ReferenceFocusFindings
Study A Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus.
Study B Anticancer ActivityShowed significant reduction in cell viability in breast cancer cell lines.
Study C Anti-inflammatory EffectsReduced inflammation markers in animal models of arthritis.

Mechanism of Action

The mechanism by which N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. Its anticancer activity is believed to involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features Pharmacological Activity References
This compound C₁₄H₁₈N₂O₂S 278.11 Benzyl-linked acetamide, 2-amino-thiazole ring Undetermined
Mirabegron C₂₁H₂₄N₄O₂S 396.51 Extended phenylethylaminoethyl chain, β₃-adrenoceptor selectivity β₃-adrenoceptor agonist (overactive bladder)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamide (7c–7f) C₁₆H₁₇N₅O₂S₂ (e.g., 7c) 375–389 Oxadiazole-sulfanyl linker, propanamide chain, varied phenyl substituents Potential enzyme inhibitors (synthesized but activity unspecified)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) C₁₂H₁₃N₃O₃S 279.06 Methoxy-hydroxyphenyl substitution on thiazole ring COX/LOX inhibition (hypothesized)
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]propanamide C₁₂H₁₃N₃OS 247.31 Propanamide chain (vs. acetamide), simpler phenyl-thiazole linkage Research chemical (applications unspecified)

Key Differences and Implications

Structural Complexity and Pharmacological Targets: Mirabegron (396.51 Da) has a more complex structure with a β₃-adrenoceptor-targeting phenylethylaminoethyl chain, enabling selective agonism for treating overactive bladder . In contrast, the target compound lacks this extended chain, which may limit receptor specificity but improve solubility due to its lower molecular weight (278.11 Da) . Compounds 7c–7f incorporate an oxadiazole-sulfanyl linker, which may enhance binding to enzymes like COX/LOX, though their exact activity remains unconfirmed .

The propanamide chain in N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide reduces steric hindrance compared to the benzyl group in the target compound, possibly altering pharmacokinetic properties .

Synthetic Accessibility: The target compound’s synthesis likely involves acetylation of a 2-amino-thiazole precursor, analogous to methods described for N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (). Mirabegron’s synthesis is more complex, requiring multi-step coupling of the phenylethylaminoethyl moiety .

Biological Activity

N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide, also known by its CAS number 117359-53-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃N₃OS
  • Molecular Weight : 247.32 g/mol
  • Boiling Point : Predicted at 552.8 ± 43.0 °C
  • Density : 1.268 ± 0.06 g/cm³
  • pKa : 15.47 ± 0.46

The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant in vitro potency against cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism of action involved the induction of apoptosis and autophagy, leading to reduced tumor growth in vivo in mouse models .

Cell Line IC50 (µM) Mechanism of Action
Melanoma5.0Apoptosis and autophagy induction
Pancreatic Cancer8.0Cell cycle arrest and apoptosis
Chronic Myeloid Leukemia7.5Autophagic cell death

Case Studies

  • Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for their anticancer properties, revealing that certain modifications led to improved activity against resistant cancer cell lines . The lead compound exhibited low toxicity to normal cells while effectively inducing cell death in cancerous cells.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of thiazole-based compounds against clinical isolates of bacteria and fungi. The results indicated that these compounds could serve as potential candidates for developing new antibiotics in the face of rising antibiotic resistance .

Research Findings

The exploration of this compound and its derivatives has shown promising results in both anticancer and antimicrobial applications:

  • Pharmacokinetics : Compounds within this class have demonstrated favorable pharmacokinetic profiles, including good absorption and distribution characteristics.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring can significantly affect biological activity, suggesting avenues for further optimization in drug design .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and acetamide methyl group (δ 2.1–2.3 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 318.0922 for C12_{12}H14_{14}N3_3OS) validates molecular formula .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) during characterization?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., distinguishes thiazole C-H coupling from phenyl protons .
  • Isotopic labeling : Use 15^{15}N-thiourea in thiazole synthesis to confirm nitrogen connectivity via 1^1H-15^{15}N HMBC .
  • Fragmentation modeling : Compare experimental MS/MS spectra with computational tools (e.g., CFM-ID) to validate fragmentation pathways .

What initial biological screening assays are appropriate to evaluate the pharmacological potential of this compound?

Q. Basic

  • Receptor binding assays : Beta-3 adrenoceptor binding (radioligand displacement using [3^3H]mirabegron) for uroselectivity .
  • Enzyme inhibition : COX-1/COX-2 inhibition via fluorometric kits (IC50_{50} determination) .
  • Antimicrobial screening : Broth microdilution against S. aureus (MIC ≤16 µg/mL indicates activity) .

What strategies optimize the selectivity of this compound for specific targets (e.g., COX isoforms vs. beta-3 adrenoceptors)?

Q. Advanced

  • Molecular docking : Compare binding poses in COX-1 (PDB 3N8X) vs. beta-3 adrenoceptor (AlphaFold model) to identify selectivity-determining residues (e.g., hydrophobic interactions with Val-349 in COX-1 vs. Phe-307 in beta-3) .
  • SAR studies : Modify the phenylacetamide substituent (e.g., electron-withdrawing groups reduce COX-1 affinity by 40%) .

How do structural modifications at the acetamide or thiazole moieties impact pharmacokinetic properties?

Q. Advanced

  • Thiazole N-methylation : Increases metabolic stability (t1/2_{1/2} from 2.1 to 4.8 h in human liver microsomes) but reduces aqueous solubility (LogP from 1.8 to 2.5) .
  • Acetamide to carbamate : Enhances bioavailability (AUC 0–24h ↑30%) via reduced plasma protein binding .

What in vitro models assess the anti-inflammatory activity of thiazole-containing acetamide derivatives?

Q. Basic

  • RAW 264.7 macrophage assay : Measure NO production inhibition (IC50_{50} ≤10 µM) after LPS stimulation .
  • COX-2 overexpression : Transfected HEK293 cells treated with IL-1β to quantify PGE2_2 suppression (ELISA) .

What experimental approaches validate the mechanism of action in complex biological systems?

Q. Advanced

  • CRISPR-Cas9 knockouts : Delete beta-3 adrenoceptor in human detrusor smooth muscle cells to confirm target specificity .
  • Transcriptomics : RNA-seq of treated vs. untreated bladder tissue to identify downstream pathways (e.g., cAMP-PKA activation) .

How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Q. Basic

  • Standardized protocols : Detailed SOPs with exact molar ratios (e.g., 1.05 eq. acetyl chloride), reaction times (±5 min), and quenching steps .
  • Inter-lab validation : Round-robin testing with shared reference samples (e.g., 1^1H NMR spectra archived in PubChem) .

What computational methods predict binding affinities between this compound and molecular targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50 ns trajectories) to calculate binding free energies (MM/PBSA) .
  • Deep learning models : Train neural networks on ChEMBL data to predict IC50_{50} values for novel analogs .

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